molecular formula C11H14O6 B1264329 Phyllostin

Phyllostin

Cat. No. B1264329
M. Wt: 242.22 g/mol
InChI Key: YRHWCZIEBATYGC-ZLNHGNLKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phyllostin is a natural product found in Phyllosticta cirsii with data available.

Scientific Research Applications

Biocontrol Applications

Phyllostin, along with other metabolites like phyllostoxin, is produced by the fungal pathogen Phyllosticta cirsii. This pathogen has been evaluated as a biocontrol agent against the perennial weed Cirsium arvense. While phyllostoxin displayed significant phytotoxicity, causing rapid and extensive necrosis on the weed, phyllostin did not exhibit phytotoxic effects in the bioassay. The structural differences between phyllostoxin and phyllostin indicate that the presence of active functional groups in phyllostoxin is crucial for its bioactivity. This research supports the potential of leveraging natural fungal metabolites for developing novel biocontrol strategies in agriculture (Evidente et al., 2008).

Structural and Chemical Analysis

The X-ray crystal structure of phyllostin has been elucidated, revealing significant insights into its molecular structure. Phyllostin crystallizes in a monoclinic space group, and its structure consists of two trans-joined six-membered rings with specific stereochemistry at the chiral centers. This information is crucial for understanding the chemical properties and potential interactions of phyllostin. The knowledge of its crystal structure lays the groundwork for further research into its applications and interactions with other molecules (Tuzi et al., 2009).

Chiroptical Analysis for Absolute Configuration

Chiroptical methods, including optical rotatory dispersion (ORD), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), have been employed to assign the absolute configuration of bioactive metabolites like phyllostin. These methods, combined with computational analysis, allow for a detailed understanding of the stereochemical properties of natural products like phyllostin. This level of understanding is essential for the potential pharmaceutical or biotechnological applications of such compounds (Mazzeo et al., 2013).

properties

Product Name

Phyllostin

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

methyl (2R,4aS,5R,8aS)-5-hydroxy-2-methyl-3-oxo-4a,5,8,8a-tetrahydro-1,4-benzodioxine-7-carboxylate

InChI

InChI=1S/C11H14O6/c1-5-10(13)17-9-7(12)3-6(11(14)15-2)4-8(9)16-5/h3,5,7-9,12H,4H2,1-2H3/t5-,7-,8+,9+/m1/s1

InChI Key

YRHWCZIEBATYGC-ZLNHGNLKSA-N

Isomeric SMILES

C[C@@H]1C(=O)O[C@@H]2[C@@H](O1)CC(=C[C@H]2O)C(=O)OC

Canonical SMILES

CC1C(=O)OC2C(O1)CC(=CC2O)C(=O)OC

synonyms

phyllostin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phyllostin
Reactant of Route 2
Phyllostin
Reactant of Route 3
Phyllostin
Reactant of Route 4
Phyllostin
Reactant of Route 5
Phyllostin
Reactant of Route 6
Phyllostin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.